2-Nitro-5-(thiophen-2-yl)aniline
Description
Contextual Significance of Nitroaromatic and Thiophene (B33073) Scaffolds in Molecular Design
Nitroaromatic compounds, characterized by the presence of a nitro group (—NO₂) attached to an aromatic ring, are pivotal intermediates in the synthesis of a vast array of industrially important chemicals, including dyes, pharmaceuticals, and explosives. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution and modifying the properties of other functional groups present on the ring.
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. cognizancejournal.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a substitute for a phenyl ring, which can modulate the pharmacological profile of a drug candidate. cognizancejournal.com Thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. cognizancejournal.comnih.gov In materials science, the electron-rich nature of the thiophene ring makes it a valuable building block for conducting polymers and organic semiconductors.
Interdisciplinary Relevance of Substituted Aniline (B41778) Derivatives
Aniline and its derivatives are fundamental building blocks in organic chemistry. The amino group (—NH₂) is a versatile functional handle that can be readily modified to create a diverse range of compounds. Substituted anilines are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes. The nature and position of the substituents on the aniline ring profoundly impact the molecule's chemical and physical properties, including its basicity, nucleophilicity, and biological activity. The interplay between an amino group and a nitro group on the same aromatic ring, as seen in nitroanilines, creates a push-pull electronic system that is of interest in the study of nonlinear optical materials and as synthetic intermediates.
Overview of Research Domains for 2-Nitro-5-(thiophen-2-yl)aniline
A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific research focused on This compound . While its CAS number, 849235-53-6, is assigned, indicating its unique identification, there are no detailed published studies on its synthesis, characterization, or application.
Hypothetically, the combination of the 2-nitroaniline (B44862) and 2-thienyl moieties could position this compound as an intermediate in several research areas:
Medicinal Chemistry: As a precursor for more complex heterocyclic systems that could be evaluated for various biological activities.
Materials Science: As a building block for novel dyes or organic electronic materials, leveraging the electronic properties of the nitroaniline and thiophene rings.
However, without experimental data, these remain speculative areas of investigation. The absence of published research prevents a detailed discussion of its role in any specific research domain.
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8-6-7(10-2-1-5-15-10)3-4-9(8)12(13)14/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLRTOLFIYWLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635352 | |
| Record name | 2-Nitro-5-(thiophen-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849235-53-6 | |
| Record name | 2-Nitro-5-(thiophen-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 2 Nitro 5 Thiophen 2 Yl Aniline
Established Synthetic Pathways for Aromatic Amines with Heterocyclic Substituents
The construction of the 2-Nitro-5-(thiophen-2-yl)aniline scaffold relies on the formation of a carbon-carbon or carbon-sulfur bond between a nitroaniline core and a thiophene (B33073) ring. The primary strategies employed for creating such linkages in related aromatic amines involve nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for synthesizing substituted anilines. This reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) in the target molecule, which stabilize the intermediate Meisenheimer complex. quimicaorganica.org The nitro group at the ortho position to the leaving group facilitates the attack of a nucleophile at the C5 position.
For the synthesis of the structurally analogous compound, 2-nitro-5-(phenylthio)-aniline, SNAr is a well-documented method. google.comgoogle.com This typically involves the reaction of a 5-halo-2-nitroaniline with a thiophenol. One common approach is the deprotonation of the thiophenol using a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF), followed by the addition of the halogenated nitroaniline. google.com Alternatively, a weaker base like potassium carbonate can be used, often requiring heating under reflux in DMF for several hours to drive the reaction to completion. google.com The presence of electron-withdrawing groups on the thiophene ring can enhance the nucleophilicity of the sulfur atom, while the reactivity of the halogenated aniline (B41778) follows the typical SNAr trend (F > Cl > Br > I). The reaction of 2-L-3-nitro-5-X-thiophenes with aniline has also been studied, providing kinetic data on SNAr reactions within the thiophene system itself. rsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable tools for forming carbon-carbon bonds. mdpi.comunimib.it This methodology is particularly suited for creating the C-C bond between the aniline and thiophene rings in this compound. The general strategy involves coupling an aryl halide or triflate with an organoboron reagent. For the target molecule, this would translate to two primary disconnection approaches:
Reaction of a 5-halo-2-nitroaniline with thiophene-2-boronic acid.
Reaction of 2-nitro-5-bromoaniline (or a related halide) with a thiophene-based boronic acid or ester.
The Suzuki-Miyaura reaction is noted for its high functional group tolerance, making it compatible with the nitro and amino groups present on the aniline ring. mdpi.com Research into the synthesis of various thiophene-substituted anilines has demonstrated the efficacy of this method, which can often be performed under mild conditions, including at room temperature and even in aqueous media. mdpi.comunimib.it
The selection of appropriate starting materials is critical to the success of any synthetic strategy.
For Nucleophilic Aromatic Substitution , the key precursors are:
Halogenated Nitroanilines : 5-Chloro-2-nitroaniline is a commonly cited precursor due to its commercial availability and sufficient reactivity. google.comgoogle.com It can be prepared from the amination of 2,4-dichloronitrobenzene. google.com
Thiophene Nucleophiles : For a C-S linkage (thioether), 2-mercaptothiophene (thiophene-2-thiol) would be the required reactant. The reaction would proceed via the thiolate anion, generated in situ with a base. google.com
For Cross-Coupling Reactions , the precursors depend on the specific bond being formed:
Aryl Halides : 5-Bromo- or 5-iodo-2-nitroaniline (B13039164) would be ideal substrates, as the C-Br and C-I bonds are more reactive in palladium-catalyzed cross-coupling than the C-Cl bond.
Organoboron Reagents : Thiophene-2-boronic acid or its pinacol (B44631) ester derivative are the standard coupling partners for introducing the thiophene ring via a Suzuki reaction.
The stability and availability of these precursors are key considerations for large-scale synthesis.
| Synthetic Route | Aniline Precursor | Thiophene Precursor | Bond Formed |
| Nucleophilic Aromatic Substitution | 5-Chloro-2-nitroaniline | Thiophene-2-thiol | C-S |
| Suzuki Cross-Coupling | 5-Bromo-2-nitroaniline | Thiophene-2-boronic acid | C-C |
| Suzuki Cross-Coupling | 2-Nitro-5-(boronic acid pinacol ester)aniline | 2-Bromothiophene | C-C |
Optimization of Reaction Conditions and Parameters
Fine-tuning reaction conditions is essential for maximizing yield, purity, and reaction rate while minimizing side products.
The choice of solvent plays a pivotal role in both SNAr and cross-coupling reactions.
In Nucleophilic Aromatic Substitution , polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., Na⁺ or K⁺) while not significantly solvating the nucleophile, thus enhancing its reactivity.
Dimethylformamide (DMF) is frequently used for the reaction between 5-chloro-2-nitroanilines and thiophenols, effectively facilitating the formation of the corresponding sodium thiophenolate and its subsequent reaction. google.comgoogle.com
Alcohols such as isopropanol (B130326) and isobutanol have also been successfully employed as solvents. In some patented procedures, the reaction is carried out under pressure in the presence of ammonia. google.com
Toluene (B28343) , a non-polar solvent, has been used in two-phase systems with an aqueous solution of sodium hydroxide (B78521) and a phase-transfer catalyst to achieve high yields of the thioether product. google.comgoogle.com
For Suzuki Cross-Coupling Reactions , recent advancements have focused on developing more environmentally benign solvent systems. A notable example is the use of an aqueous solution containing the surfactant Kolliphor EL, which forms micelles that act as nanoreactors. mdpi.comunimib.it This system allows the reaction to proceed efficiently at room temperature and open to the air, offering a significant improvement over traditional organic solvents like toluene or dioxane, which often require elevated temperatures and inert atmospheres. mdpi.com
Catalysts are central to the efficiency of modern synthetic methods.
In Cross-Coupling Reactions , the catalytic system is typically composed of a palladium precursor and a ligand. For the Suzuki coupling of anilines and thiophenes, various palladium catalysts have proven effective. The choice of catalyst and ligand can influence reaction times and yields significantly. While specific catalysts for the direct synthesis of this compound are not detailed in the provided literature, systems used for similar transformations provide a strong starting point. Efficient coupling has been achieved with low catalyst loading, sometimes in conjunction with surfactants that promote reactivity in aqueous media. mdpi.comunimib.it
For Nucleophilic Aromatic Substitution , the reaction is often promoted by a stoichiometric amount of base rather than a catalyst. google.comgoogle.com However, in two-phase systems, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide is crucial for transporting the nucleophile from the aqueous phase to the organic phase where the electrophile resides. google.comgoogle.com This approach can lead to excellent yields but generates wastewater that requires purification. google.com
Direct amination processes, while not the primary route to the target compound, also rely heavily on catalytic systems. For instance, the direct amination of phenols to anilines has been achieved using Pd/C as a catalyst. rsc.org Thioarylation of anilines can be accelerated through dual catalytic systems involving a Lewis acid and a Lewis base. rsc.org These examples underscore the broad importance of catalysis in the synthesis of complex amines.
Temperature and Pressure Effects on Reaction Kinetics and Yield
In the synthesis of thiophene-substituted anilines, such as this compound, temperature is a paramount factor influencing both the rate of reaction and the final yield. A common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. mdpi.comunimib.it Research into this methodology for producing thienyl-anilines highlights that temperature adjustments can dramatically alter reaction outcomes.
For instance, in the micellar Suzuki cross-coupling of aniline boronic acids with bromo-thiophenes, elevating the reaction temperature to 60 °C proved essential for achieving excellent yields, which ranged from 88% to 96%. unimib.it This is a significant improvement compared to reactions attempted at room temperature, which were much less effective, yielding products in the 22-45% range even after extended reaction times of 20 hours. unimib.it The increase in temperature not only accelerates the reaction kinetics, reducing the required time from 20 hours to just 1 hour, but also drives the reaction equilibrium towards the desired product. unimib.it
However, the effect of temperature is often intertwined with the solvent system employed. In one study, conducting the reaction at 60 °C in a micellar solution without the addition of toluene as a cosolvent resulted in a decreased yield of 75%, compared to 96% when the cosolvent was present. mdpi.comunimib.it This indicates a synergistic effect between temperature and the reaction medium, where the combination optimizes the conditions for the catalytic cycle. General studies on Suzuki coupling reactions corroborate these findings, noting that while reactions can sometimes be performed at room temperature, this typically requires significantly longer reaction times to achieve comparable conversion rates to those at higher temperatures. researchgate.netresearchgate.net
The following table, derived from studies on analogous Suzuki-Miyaura coupling reactions, illustrates the impact of temperature and reaction time on product yield.
| Reactants (Aniline & Thiophene derivatives) | Temperature (°C) | Time (h) | Yield (%) |
| Aniline boronic acid & Bromo-thiophene | Room Temp | 20 | 22-45 |
| Aniline boronic acid & Bromo-thiophene | 60 | 1 | 88-96 |
| 3-Bromoaniline & 2-Thienyl boronic acid | Room Temp | 0.25 | 64 |
| 3-Bromoaniline & 2-Thienyl boronic acid | Room Temp | 1 | 96 |
Information regarding the effects of pressure on the synthesis of this compound is less prevalent in the current literature. numberanalytics.com Most synthetic procedures, particularly for Suzuki-Miyaura couplings, are conducted at atmospheric pressure. While pressure can be a significant factor in reactions involving gases, it appears to be a less critical parameter for this specific class of liquid-phase synthesis. numberanalytics.com
Advanced Purification and Isolation Techniques for Synthetic Intermediates
The synthesis of this compound generates intermediates that require sophisticated purification to ensure the high purity of the final product. The choice of purification technique depends on the nature of the intermediate and the impurities present.
Flash Column Chromatography: For intermediates of thienyl-substituted anilines produced via Suzuki coupling, flash column chromatography is a highly effective purification method. mdpi.comunimib.it Researchers have successfully employed silica (B1680970) gel (SiO₂) as the stationary phase with a mobile phase of dichloromethane (B109758) (CH₂Cl₂) and n-hexane, typically in an 8:2 ratio, to isolate the desired products. mdpi.comunimib.it This technique is adept at separating the target compound from unreacted starting materials and homocoupled byproducts which often have different polarities. researchgate.net High-Performance Liquid Chromatography (HPLC) has also been developed as a rapid analytical tool for monitoring the separation of thiophenic compounds, which can be adapted for preparative-scale separations. mdpi.com
Advanced Recrystallization Methods: Recrystallization is a fundamental technique for purifying solid compounds, but advanced variations offer enhanced purity and control over crystal morphology. mt.com
Anti-Solvent Recrystallization: This technique is particularly useful when the compound's solubility does not vary significantly with temperature in a suitable solvent. mt.comaiche.org The process involves dissolving the impure intermediate in a solvent in which it is soluble, followed by the controlled addition of an "anti-solvent" in which the compound is insoluble. This induces precipitation of the pure crystalline product, leaving impurities behind in the solvent mixture. researchgate.net
Recrystallization from Reactive Media: For aromatic nitro compounds, specialized recrystallization methods have been developed. One patented method involves crystallization from dilute nitric acid (55-68% concentration). This approach uses a quantity of acid insufficient for complete dissolution, and by carefully controlling a progressively decreasing temperature gradient, pure crystals are formed while impurities remain in the acidic mother liquor. google.com
Adsorption and Polymerization Techniques:
Zeolite Adsorption: Beta zeolites have demonstrated efficacy in adsorbing aniline and various nitro-substituted anilines from aqueous solutions. researchgate.net This method leverages the porous structure and surface chemistry of the zeolite to selectively trap the target molecules or impurities based on differences in their pKa values and molecular shape. This can be applied to purify aqueous streams or remove polar impurities during workup. researchgate.net
Impurity Polymerization: An unconventional purification strategy for nitro aliphatic compounds involves selectively polymerizing impurities. By treating the crude product with a polymerization-inducing agent, such as heat and aeration, volatile impurities can be converted into non-volatile polymers. The purified nitro compound can then be easily separated by distillation. google.com
These advanced techniques provide a robust toolkit for chemists to achieve the high degree of purity required for the intermediates in the synthesis of this compound.
Advanced Spectroscopic and Structural Elucidation of 2 Nitro 5 Thiophen 2 Yl Aniline
Vibrational Spectroscopy for Molecular Structure Assignment
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 2-Nitro-5-(thiophen-2-yl)aniline by probing its vibrational modes.
The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. Analysis of related nitroaniline and thiophene-containing compounds allows for the prediction of these key vibrational frequencies.
The nitro group (NO₂) typically displays two prominent stretching vibrations: a symmetric and an asymmetric stretch. For substituted nitrobenzenes, the asymmetric stretching vibration is generally observed in the 1560-1490 cm⁻¹ region, while the symmetric stretch appears in the 1370-1310 cm⁻¹ range. scielo.org.za In a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, a strong band at 1371 cm⁻¹ in the IR spectrum is attributed to the symmetric NO₂-stretching vibration. researchgate.net
The amino group (NH₂) of the aniline (B41778) moiety gives rise to characteristic stretching vibrations. In aniline itself, the N-H stretching bands are typically found around 3350 cm⁻¹ and 1622 cm⁻¹. iucr.org For 2-amino-5-methylpyridine, a similar aromatic amine, the N-H stretching vibrations appear around 3444 cm⁻¹ and 3335 cm⁻¹. researchgate.net Therefore, for this compound, the N-H stretching vibrations are anticipated in the 3500-3300 cm⁻¹ region.
The thiophene (B33073) ring has several characteristic vibrations. The C-H stretching vibrations of heteroaromatic compounds like thiophene are expected in the 3100-3000 cm⁻¹ region. scialert.net The C-C stretching vibrations within the thiophene ring of 2-substituted thiophenes are typically observed in the 1532-1347 cm⁻¹ range. scialert.net Furthermore, the C-S stretching mode in thiophene rings has been noted to appear between 710 and 687 cm⁻¹. scialert.netiosrjournals.org
Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring are also expected. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group/Moiety |
|---|---|---|
| N-H Stretch | 3500 - 3300 | Amino (NH₂) |
| Aromatic C-H Stretch | 3100 - 3000 | Benzene and Thiophene Rings |
| Asymmetric NO₂ Stretch | 1560 - 1490 | Nitro (NO₂) |
| C=C Stretch | 1600 - 1450 | Benzene and Thiophene Rings |
| Symmetric NO₂ Stretch | 1370 - 1310 | Nitro (NO₂) |
FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be valuable for confirming the assignments of the aromatic ring and nitro group vibrations.
In a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, a strong band at 1370 cm⁻¹ in the Raman spectrum is indicative of the symmetric NO₂-stretching vibration. researchgate.net For other thiophene derivatives, C-H in-plane bending vibrations have been assigned in the FT-Raman spectra in the range of 1429-1195 cm⁻¹. primescholars.com The C-S stretching of the thiophene ring can also be observed in the Raman spectrum, with a band reported at 637 cm⁻¹ for 2-thiophene carboxylic acid. iosrjournals.org The C=C stretching vibrations of the thiophene and benzene rings are also expected to be prominent in the FT-Raman spectrum.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is instrumental in probing the conjugated π-electron system of this compound and understanding its electronic transitions.
The UV-Vis spectrum of this compound is anticipated to show distinct absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic and heteroaromatic rings, as well as intramolecular charge transfer (ICT) transitions. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same benzene ring, which is further conjugated with the thiophene ring, suggests the likelihood of significant ICT character in its electronic spectrum.
In a study of a similar molecule, (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenylimino)-5-((E)-3-(2-nitrophenyl)allylidene)thiazolidin-4-one, absorption peaks were observed at 348 nm and 406 nm. scielo.org.za For 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, UV-Vis analysis was also a key characterization technique. researchgate.net The presence of the nitro group in conjugation with the aromatic system typically leads to a red-shift in the absorption maxima.
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon that can provide insight into the nature of the electronic transitions and the polarity of the molecule's ground and excited states. For a molecule like this compound with expected intramolecular charge transfer character, its UV-Vis absorption spectrum is likely to be sensitive to the polarity of the solvent.
In polar solvents, a bathochromic (red) shift of the ICT band is generally expected for molecules where the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift may be observed if the ground state is more polar. A detailed solvatochromic study would involve recording the UV-Vis spectra in a range of solvents with varying polarities and analyzing the shifts in the absorption maxima. This analysis can provide valuable information about the change in the dipole moment of the molecule upon electronic excitation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound, confirming the connectivity of the atoms and the substitution pattern of the aromatic rings.
While specific NMR data for this compound is not publicly available, predictions can be made based on the spectra of its constituent parts. For 2-nitroaniline (B44862), the protons on the benzene ring appear in the range of δ 6.6-8.1 ppm. chemicalbook.com The protons of the thiophene ring in related structures typically resonate in the δ 7.0-8.0 ppm region. The amino group protons would likely appear as a broad singlet.
In the ¹³C NMR spectrum, the carbon atoms of the benzene ring would be expected in the aromatic region (δ 110-150 ppm), with the carbon attached to the nitro group being significantly downfield. The carbons of the thiophene ring would also appear in the aromatic region.
A commercial supplier, BLDpharm, indicates the availability of NMR data for this compound, suggesting that such data exists, though it is not published in peer-reviewed literature. bldpharm.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline |
| 2-amino-5-methylpyridine |
| 2-thiophene carboxylic acid |
| (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenylimino)-5-((E)-3-(2-nitrophenyl)allylidene)thiazolidin-4-one |
| 2-nitroaniline |
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy would be used to identify the number, connectivity, and chemical environment of the hydrogen atoms in the this compound molecule. The spectrum would be expected to show distinct signals for the protons on the aniline ring, the thiophene ring, and the amine (NH₂) group.
Aniline Ring Protons: The three protons on the substituted benzene ring would appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts and splitting patterns (multiplicity) would be influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating amine group (-NH₂), as well as the thiophenyl substituent.
Thiophene Ring Protons: The three protons on the thiophene ring would also resonate in the aromatic region, with chemical shifts characteristic of a 2-substituted thiophene. Coupling between these protons would provide information on their relative positions.
Amine Protons: The -NH₂ protons typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.
For context, in the related compound 2-nitroaniline, protons on the benzene ring appear between δ 6.6 and 8.1 ppm. chemicalbook.com The introduction of the thiophene group at the 5-position would alter this pattern.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
Aniline Ring Carbons: Six signals would be expected for the benzene ring carbons. The carbon atom attached to the nitro group (C2) would be significantly downfield due to its strong electron-withdrawing nature. The carbon bearing the amine group (C1) and the one bonded to the thiophene (C5) would also have characteristic chemical shifts.
Thiophene Ring Carbons: Four signals corresponding to the carbons of the thiophene ring would be observed. The carbon atom directly bonded to the aniline ring would be identifiable by its chemical shift.
Analysis of related structures, such as 2-nitroaniline, provides a reference for the expected chemical shifts of the aniline portion. nih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a new compound. For this compound, with a molecular formula of C₁₀H₈N₂O₂S, HRMS would provide a highly accurate mass-to-charge (m/z) ratio of the molecular ion. This experimental value would be compared to the calculated theoretical mass to confirm the formula with a high degree of confidence. While specific data for the title compound is unavailable, this technique is standard for characterization.
X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
X-ray diffraction analysis of a suitable single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. It reveals precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Single Crystal X-ray Diffraction Analysis
Should a single crystal of this compound be grown, X-ray diffraction would elucidate its exact molecular geometry. Key findings would include:
Conformation: The dihedral angle between the plane of the aniline ring and the thiophene ring. In analogous structures, this angle can vary, for instance, it is 17.68 (9)° in a related Schiff base. nih.gov
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can indicate electronic effects like conjugation. For example, the planarity of the nitro group relative to the benzene ring would be determined.
Molecular Packing: The arrangement of individual molecules within the unit cell of the crystal.
Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking)
The packing of molecules in the crystal is governed by intermolecular forces. For this compound, several types of interactions would be anticipated:
Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the sulfur atom of the thiophene ring can act as acceptors. These interactions are crucial in forming larger supramolecular assemblies. In similar crystal structures, N—H⋯O and N—H⋯N hydrogen bonds are commonly observed, connecting molecules into networks. nih.gov
π-π Stacking: The aromatic aniline and thiophene rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions play a significant role in stabilizing the crystal structure. Studies of related molecules show that π-π stacking between benzene and thiophene rings is a recurring stabilizing feature in the solid state. nih.gov
Without experimental data, a definitive analysis of the supramolecular assembly of this compound remains speculative but can be inferred from the analysis of closely related compounds.
Computational and Theoretical Investigations of 2 Nitro 5 Thiophen 2 Yl Aniline
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of molecular systems. For 2-Nitro-5-(thiophen-2-yl)aniline, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, have been utilized to elucidate its electronic characteristics. science.gov
Ground State Geometry Optimization and Vibrational Frequency Calculations
The initial step in the computational analysis involves the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For molecules with similar structural motifs, such as thiophene (B33073) and benzene (B151609) rings, a slight dihedral angle between the planes of these rings is often observed. nih.gov For instance, in the related compound 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, the thiophene and benzene rings are slightly tilted with an interplanar angle of 17.58 (9)°. nih.gov
Following geometry optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical vibrational spectrum. This spectrum can be compared with experimental data, such as that from FT-IR spectroscopy, to validate the accuracy of the computational model. The vibrational modes are assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups within the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. mdpi.com
For thiophene-containing compounds, the HOMO is often localized on the electron-rich thiophene ring and the aniline (B41778) moiety, while the LUMO tends to be distributed over the electron-withdrawing nitro group and the aromatic system. This distribution facilitates intramolecular charge transfer (ICT) from the donor part (aniline and thiophene) to the acceptor part (nitro group) upon electronic excitation. nih.gov The precise energies of the HOMO, LUMO, and the resulting energy gap are typically reported in electron volts (eV).
Table 1: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
No specific numerical data for this compound was found in the search results.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).
For this compound, the MEP map would be expected to show the most negative potential localized around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic rings would likely exhibit a positive potential, indicating sites for potential nucleophilic interaction. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the reactivity of molecules.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
The Fukui function is a local reactivity descriptor that helps in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mdpi.com The function f(r) indicates the change in electron density at a specific point when an electron is added to or removed from the system.
For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function (f+) identifies the sites most susceptible to gaining an electron. For a nucleophilic attack (reaction with an electrophile), the Fukui function (f-) points to the sites most likely to lose an electron. In molecules containing nitro groups on aromatic systems, the interpretation of Fukui functions can be complex, and in some cases, may even yield negative values which require careful theoretical consideration. mdpi.com The analysis would pinpoint specific atoms within the this compound molecule that are most prone to electrophilic and nucleophilic reactions.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline |
Solvent Effects Modeling via Polarizable Continuum Models (PCM) on Electronic Properties and Reactivity
The influence of solvents on the electronic properties and reactivity of molecules is a critical area of study, often investigated using Polarizable Continuum Models (PCM). This method simulates the solvent as a continuous medium to calculate how it affects the solute molecule's electronic structure. For similar molecules, like nitro-substituted pyridocoumarins and p-nitroaniline, PCM has been used to understand solvatochromic behavior—the change in color (and thus electronic absorption) with solvent polarity. These studies often reveal that solvent polarity and hydrogen bonding capabilities can significantly influence electronic transitions. However, no specific studies employing PCM or other continuum models to quantify solvent effects on the electronic properties or reactivity of this compound have been identified.
Prediction of Spectroscopic Properties (e.g., Calculated NMR, UV-Vis, IR Spectra)
Theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, aiding in the structural elucidation and characterization of compounds. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to calculate UV-Vis spectra, while other DFT methods can predict IR vibrational frequencies and NMR chemical shifts.
For related compounds, such as 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, TD-DFT has been used to compute the electronic absorption spectra in the gas phase and in ethanol. Similarly, the harmonic vibrational frequencies (IR spectra) have been calculated for this and other related molecules. These theoretical spectra are often compared with experimental data to confirm molecular structures and assign vibrational modes. For instance, in nitro-containing aromatic compounds, characteristic symmetric and asymmetric stretching vibrations of the NO2 group are significant features in the IR spectrum.
Despite the commonality of these predictive methods, specific calculated NMR, UV-Vis, or IR spectral data for this compound is not available in the reviewed literature.
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
Molecules with both electron-donating (like the aniline group) and electron-withdrawing (like the nitro group) moieties connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics. Computational methods, particularly DFT, are frequently used to calculate the first hyperpolarizability (β), a key indicator of second-order NLO activity.
Studies on analogous molecules, such as p-nitroaniline derivatives and various thiophene-containing systems, have shown that DFT calculations can effectively predict NLO responses. These investigations often explore how molecular structure modifications impact hyperpolarizability. The NLO response is generally associated with intramolecular charge transfer from the electron-donor to the electron-acceptor group. While the structure of this compound suggests potential for NLO properties, a theoretical evaluation providing specific values for its hyperpolarizability has not been reported in the available research.
Reactivity Profiles and Chemical Transformations of 2 Nitro 5 Thiophen 2 Yl Aniline
Nucleophilic Aromatic Substitution Reactions of the Nitro Group
The nitro group, being a strong electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic attack. This activation is a cornerstone of the reactivity of nitroaromatic compounds. In the context of 2-Nitro-5-(thiophen-2-yl)aniline, the nitro group enhances the electrophilicity of the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. evitachem.comlibretexts.org This type of reaction typically involves the replacement of a leaving group on the aromatic ring by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, where the nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group restores the aromaticity of the ring.
The presence of the nitro group is crucial for stabilizing the anionic intermediate, particularly when it is positioned ortho or para to the site of nucleophilic attack. libretexts.org While direct substitution of the nitro group itself is not the most common SNAr pathway, its activating effect is fundamental to the substitution of other leaving groups, such as halogens, that might be present on the ring. nih.gov For instance, in related halonitroarenes, the nitro group facilitates the displacement of the halogen by various nucleophiles. nih.gov The rate of these reactions is influenced by the electrophilicity of the aromatic ring, which is significantly increased by the presence of the nitro group. nih.gov
Studies on similar systems, such as 2-L-3-nitro-5-X-thiophenes, have provided insights into the kinetics and substituent effects in nucleophilic aromatic substitution reactions involving aniline (B41778) and other nucleophiles. rsc.orgresearchgate.net These studies help in understanding the reactivity patterns that can be extrapolated to this compound.
Redox Chemistry of the Nitro and Aniline Moieties
The presence of both a reducible nitro group and an oxidizable aniline group within the same molecule imparts a rich redox chemistry to this compound.
The reduction of the nitro group is a well-established and versatile transformation in organic synthesis, often leading to the formation of the corresponding aniline. orgoreview.com A variety of reducing agents and conditions can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgresearchgate.net
Metal-Acid Systems: Reagents like iron in acidic media (Béchamp reduction), tin(II) chloride, or titanium(III) chloride are effective for this transformation. wikipedia.org
Transfer Hydrogenation: Hydrazine in the presence of a catalyst like Raney nickel or FeCl₃·6H₂O can also be used. wikipedia.orgresearchgate.net
Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also utilized, sometimes offering selectivity in the presence of other reducible groups. wikipedia.org
The reduction can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) compounds, before yielding the final amine. orgoreview.com Careful control of reaction conditions can sometimes allow for the isolation of these intermediates. For example, reduction with zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of aryl hydroxylamines. wikipedia.org The selective reduction of one nitro group in a dinitro compound is also possible with specific reagents. researchgate.net
Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent/System | Product | Notes |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Aniline | Widely used, can be very efficient. |
| Iron/Acid (e.g., Fe, HCl) | Aniline | A classic and cost-effective method. |
| Tin(II) Chloride (SnCl₂) | Aniline | A common laboratory-scale reagent. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aniline | Can offer selectivity. |
| Zinc/Ammonium Chloride | Arylhydroxylamine | Allows for partial reduction. |
The aniline and thiophene (B33073) moieties in this compound are susceptible to oxidation. The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents can convert the amino group into a nitro group. openaccessjournals.com Other possible oxidation products include benzoquinones. openaccessjournals.com
The thiophene ring can also undergo oxidation, although it is generally more resistant than the aniline moiety. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone under strong oxidizing conditions. However, the specific oxidation pathways for this compound would depend on the interplay of the electronic effects of the nitro and amino substituents on the reactivity of the thiophene ring.
Electrophilic Aromatic Substitution on the Thiophene and Aniline Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. In this compound, both the aniline and thiophene rings can potentially undergo EAS. However, the reactivity and regioselectivity of these reactions are heavily influenced by the existing substituents.
The amino group on the aniline ring is a strong activating group and is ortho, para-directing. Conversely, the nitro group is a strong deactivating group and is meta-directing. makingmolecules.com The thiophene ring itself is generally more reactive than benzene towards electrophilic substitution. The directing effect of the substituents on the aniline ring will influence the position of further substitution on that ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. makingmolecules.com
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. lkouniv.ac.in
The outcome of an EAS reaction on this compound would be a result of the combined directing effects of the amino, nitro, and thiophenyl groups, as well as the inherent reactivity of each aromatic ring. The electron-donating amino group would strongly favor substitution on the aniline ring at positions ortho and para to it, while the deactivating nitro group would disfavor substitution on that same ring. makingmolecules.com The thiophene ring, being activated, would also be a likely site for electrophilic attack.
Derivatization through Condensation Reactions (e.g., Schiff Base Formation)
The primary amine of the aniline moiety in this compound is a key functional group for derivatization, particularly through condensation reactions. A prominent example is the formation of Schiff bases (or imines) through reaction with aldehydes or ketones. nih.govnih.govnih.govnih.govresearchgate.net
Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are formed by the reaction of a primary amine with an aldehyde or ketone under acid or base catalysis, or with heating. The reaction with this compound would involve the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the imine.
Thiophene-containing Schiff bases are of significant interest due to their diverse applications, including as ligands in coordination chemistry and for their biological activities. nih.govacs.org For instance, the Schiff base 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline has been synthesized and characterized, demonstrating the feasibility of this reaction. nih.govnih.govresearchgate.net Similarly, other thiophene-derived Schiff bases have been prepared and their complexes with metal ions studied. nih.govacs.org The formation of a Schiff base from this compound and an appropriate aldehyde is a straightforward method to introduce further structural diversity.
Table 2: Examples of Schiff Base Formation from Anilines
| Aniline Derivative | Aldehyde/Ketone | Product Type | Reference |
| This compound | Thiophene-2-carboxaldehyde | Thiophene-containing Schiff base | nih.govnih.govresearchgate.net |
| 2-Ethylaniline | 5-Nitro-2-thiophenecarboxaldehyde | Thiophene-containing Schiff base | nih.gov |
| 2-(2-aminophenylthio)benzenamine | Thiophene-2-ylmethylene | Thiophene-containing Schiff base | researchgate.net |
| Thiophene-2-ethylamine | Salicylaldehyde derivatives | Thiophene-containing Schiff base | researchgate.net |
Applications in Advanced Materials and Chemical Synthesis
Role as a Key Synthetic Intermediate in Complex Molecular Scaffolds
2-Nitro-5-(thiophen-2-yl)aniline serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules. Its reactive sites, the nitro and amino groups on the aniline (B41778) ring, allow for a range of chemical transformations, making it a valuable precursor for creating more intricate structures.
Precursor for Heterocyclic Compound Synthesis (e.g., Benzimidazole (B57391) Derivatives)
A significant application of this compound is in the synthesis of heterocyclic compounds, particularly benzimidazole derivatives. The synthesis typically involves the reduction of the nitro group to an amino group, followed by cyclization with a suitable reagent. For instance, a common method involves the reductive cyclization of a Schiff base derived from 2-nitro-5-substituted anilines using stannous chloride dihydrate (SnCl₂·2H₂O) as a catalyst. rhhz.net This process efficiently converts the nitro group to an amino group and facilitates the formation of the benzimidazole ring system. rhhz.net Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, and their synthesis from precursors like this compound is of great interest to medicinal chemists. rsc.orgresearchgate.net The general strategy often involves the condensation of an o-phenylenediamine (B120857) derivative (which can be formed from the nitroaniline precursor) with aldehydes or carboxylic acids. rsc.org
Building Block for Pharmaceutical and Agrochemical Intermediates
The structural motif of this compound is found in intermediates used for the preparation of compounds with potential pharmaceutical and agrochemical applications. nih.gov For example, a related compound, 2-Nitro-5-(phenylthio)aniline, is a known intermediate for synthesizing anthelmintic agents like methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate and has also been used in the preparation of herbicides and growth-promoting agents for animals. chemicalbook.comgoogle.com The presence of the thiophene (B33073) ring, a common heterocycle in medicinal chemistry, combined with the reactive aniline framework, makes this compound a valuable starting material for creating new bioactive molecules. nih.gov
Development of Functional Dyes and Pigments
The chromophoric properties of the nitroaniline and thiophene moieties make this compound and its derivatives suitable for the development of functional dyes and pigments. Thiophene-based azo dyes, for instance, are known for their dyeing applications. sapub.org The incorporation of a nitro group in the diazonium component, derived from a nitro-substituted aminothiophene, can enhance properties like light fastness. sapub.org While direct use of this compound as a dye might not be extensively documented, its structural elements are characteristic of those found in disperse dyes used for materials like polyester. google.com The electronic interactions between the electron-withdrawing nitro group and the electron-rich thiophene ring can be tuned to achieve specific colors and dyeing properties.
Advanced Material Science Applications
The unique electronic structure of this compound also lends itself to applications in materials science, particularly in the field of conducting polymers and electrochromic materials.
Monomer for Conjugated Polymers (e.g., Polyanilines, Polythiophenes, Poly(dithienylpyrroles))
Conjugated polymers, such as polyanilines and polythiophenes, are of great interest due to their electrical conductivity and optical properties. Aniline and thiophene derivatives are common monomers used in the synthesis of these polymers. The electrochemical polymerization of aniline and its derivatives is a well-established method for producing conductive polyaniline films. researchgate.netscispace.com Similarly, thiophene-based monomers can be polymerized to form polythiophenes. Copolymers incorporating both aniline and thiophene-like structures, such as poly(dithienylpyrrole)s, have also been synthesized and investigated for their unique properties. cnrs.frresearchgate.net The presence of both the aniline and thiophene units in this compound makes it a potential monomer for creating novel conjugated polymers with tailored properties.
Electrochemical Polymerization and Electrochromic Materials Development
The electrochemical polymerization of monomers containing aniline and thiophene moieties is a key technique for developing electrochromic materials. researchgate.netscispace.com These materials can change their color upon the application of an electrical potential and have applications in smart windows, displays, and sensors. Polymers derived from N-substituted dithienylpyrroles bearing aniline groups have been shown to exhibit reversible multicolor chromism. cnrs.frx-mol.net The electropolymerization of such monomers, often in combination with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT), allows for the creation of copolymer films with distinct electrochromic properties. researchgate.netrsc.org These films can exhibit high contrast and fast switching times, making them promising candidates for electrochromic devices. researchgate.netx-mol.net The structure of this compound suggests its potential as a monomer or a precursor to a monomer for the fabrication of such advanced electrochromic materials.
Organic Semiconductors and Optoelectronic Devices (e.g., OLEDs)
The design of novel organic semiconductors often relies on molecules with precisely tuned electronic properties, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The push-pull structure of this compound provides a foundational model for creating such materials. The aniline moiety serves as an electron donor, raising the HOMO energy level, while the nitro group acts as an electron acceptor, lowering the LUMO energy level. The thiophene ring acts as a π-bridge, facilitating effective intramolecular charge transfer (ICT) between the donor and acceptor groups.
This inherent donor-π-acceptor (D-π-A) characteristic is a cornerstone for developing materials used in organic electronic devices. Researchers synthesize derivatives and polymers based on this thiophene-aniline scaffold for use in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs). nih.govresearchgate.net By modifying the core structure of molecules like this compound—for instance, by extending the π-conjugation with additional thiophene units or by chemical reactions at the amine or nitro positions—scientists can fine-tune the material's energy gap, charge transport capabilities, and solid-state packing. nih.govunizar.es
For example, studies on various thiophene-based push-pull systems demonstrate that extending the conjugated bridge or strengthening the acceptor group can systematically alter the electrochemical and optical properties, which is a key strategy in designing materials for optoelectronic applications. unizar.esrsc.orgresearchgate.net The design principles embodied by this compound are thus instrumental in the development of next-generation solution-processable organic semiconductors. nih.govresearchgate.net
Table 1: Electrochemical and Optical Properties of Representative Thiophene-Based Push-Pull Chromophores
This table presents data for chromophores with a structure analogous to the this compound motif, illustrating the effect of modifying the acceptor group and the length of the thiophene bridge.
| Chromophore | Acceptor Group | Absorption Max (λmax, nm) in CH2Cl2 | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| 1T-DCV | Dicyanovinylene | 537 | -4.98 | -3.22 | 1.76 |
| 2T-DCV | Dicyanovinylene | 537 | -5.11 | -3.32 | 1.79 |
| 1T-TCV | Tricyanovinylene | 655 | -5.20 | -3.53 | 1.67 |
| 2T-TCV | Tricyanovinylene | 655 | -5.26 | -3.57 | 1.69 |
| 3T-TCV | Tricyanovinylene | 660 | -5.29 | -3.61 | 1.68 |
Data sourced from a study on linear and branched thiophene chromophores. unizar.es
Fluorescent Probes and Imaging Agents Leveraging Push-Pull Chromophores
The push-pull nature of this compound is directly responsible for its potential application in the field of fluorescent sensors and bio-imaging. The intramolecular charge transfer (ICT) from the electron-donating aniline to the electron-accepting nitro group via the thiophene bridge results in a molecule with a significant dipole moment that changes upon electronic excitation. nih.gov This phenomenon is the basis for its fluorescence, which is often sensitive to the local environment.
Molecules with this D-π-A structure are prime candidates for development into fluorescent probes. mdpi.com The fluorescence properties (such as intensity and emission wavelength) of these chromophores can be exquisitely sensitive to factors like solvent polarity, pH, or the presence of specific analytes. This allows for the design of "turn-on" or ratiometric sensors where interaction with a target molecule or ion causes a measurable change in the fluorescence signal.
For instance, a Schiff base derivative, 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline, which is synthesized from a closely related nitroaniline precursor, has been studied for its fluorescent properties. nih.govnih.gov The creation of a metal complex with this ligand was shown to modulate its electronic and spectroscopic characteristics, highlighting how the foundational structure can be adapted for sensing applications. nih.gov Theoretical and experimental studies on thiophene-based probes confirm that the transformation of the acceptor group upon reaction with an analyte (like nitric oxide) can switch the probe from a non-emissive to a highly fluorescent state, forming the basis of an effective "off-on" sensor.
Table 2: Photophysical Properties of Thiophene-Bridged Push-Pull Chromophores
This table shows the absorption and emission characteristics of related D-π-A compounds, demonstrating how structural changes influence their fluorescent behavior.
| Chromophore | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
| 2T-DCV | Dichloromethane (B109758) | 537 | 682 | 4130 |
| 2T-DCV | Toluene (B28343) | 516 | 609 | 3050 |
| 3T-TCV | Dichloromethane | 660 | 760 | 2000 |
| 3T-TCV | Toluene | 632 | 707 | 1700 |
Data sourced from a study on thiophene-bridged push-pull chromophores. unizar.es
Future Research Directions and Emerging Paradigms for 2 Nitro 5 Thiophen 2 Yl Aniline
Exploration of Green Chemistry Methodologies in Synthesis
The traditional synthesis of thiophene-aniline derivatives often involves multi-step processes with significant solvent waste and potentially hazardous reagents. Future research will likely pivot towards adopting green chemistry principles to mitigate environmental impact and enhance safety. Key areas of exploration include the development of synthetic routes that utilize benign solvents, reduce energy consumption, and maximize atom economy.
One major avenue is the refinement of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a primary method for forming the aryl-aryl bond between the aniline (B41778) and thiophene (B33073) rings. Research could focus on replacing traditional organic solvents with greener alternatives. researchgate.net Water, particularly when used with surfactants like Kolliphor EL to create micelles, has shown promise for facilitating such reactions at room temperature without the need for an inert atmosphere. researchgate.net Another sustainable solvent candidate is cyclopentyl methyl ether (CPME), which offers a favorable environmental profile. beilstein-journals.org
| Methodology | Key Principle | Potential Advantage for 2-Nitro-5-(thiophen-2-yl)aniline Synthesis | Reference Example |
|---|---|---|---|
| Aqueous Suzuki-Miyaura Coupling | Use of water as a solvent | Reduced volatile organic compound (VOC) emissions, improved safety, potential for room temperature reactions. | Use of Kolliphor EL in water for cross-coupling. researchgate.net |
| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, superior heat and mass transfer, easy scalability, and automation. | Sustainable synthesis of 2H-azirines from vinyl azides. beilstein-journals.org |
| Multicomponent Reactions (MCRs) | Combining multiple reactants in one pot | Increased atom economy, reduced number of synthetic steps, and lower waste generation. | General strategies for 2-aminothiophene synthesis. nih.gov |
Development of Novel Catalytic Systems for Efficient Transformations
Catalysis is central to the synthesis of this compound, particularly for the C-C bond formation. Future research will undoubtedly focus on discovering and optimizing catalytic systems that offer higher efficiency, greater selectivity, lower cost, and improved sustainability. While palladium catalysts like Pd(dtbpf)Cl2 are effective for Suzuki reactions, there is a drive to develop catalysts based on more abundant and less toxic metals, such as iron, copper, or nickel. researchgate.net
Another emerging paradigm is the use of photocatalysis, which harnesses light energy to drive chemical reactions. A photocatalytic approach to the synthesis of this compound could enable reactions to proceed under mild conditions, often at room temperature, thereby reducing the energy input required.
| Catalyst Type | Research Focus | Potential Benefits |
|---|---|---|
| Earth-Abundant Metal Catalysts | Developing systems based on Fe, Cu, Ni, etc. | Lower cost, reduced toxicity compared to precious metals like Pd. |
| Heterogeneous Catalysts | Immobilizing catalysts on solid supports. | Easy separation and recyclability, reduced product contamination. |
| Photocatalysts | Using light to drive bond-forming reactions. | Mild reaction conditions, reduced energy consumption, novel reactivity. |
Integration into Hybrid Materials and Nanostructures
The distinct electronic properties conferred by the nitro group (electron-withdrawing) and the thiophene-aniline backbone (electron-donating, π-conjugated) make this compound an intriguing building block for functional materials. Future research could explore its integration into more complex systems, such as hybrid organic-inorganic materials and nanostructures.
By modifying the aniline nitrogen, the compound can act as a ligand for coordination with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. researchgate.netnih.gov Such materials could exhibit interesting electronic, optical, or porous properties, with potential applications in sensing, catalysis, or gas storage. The synthesis of a zinc(II) complex with a related Schiff base ligand demonstrates the feasibility of this approach. researchgate.netnih.gov
Furthermore, the molecule could be incorporated into conductive polymers. The thiophene and aniline moieties are both components of well-known conductive polymers. researchgate.net By copolymerizing derivatives of this compound with other monomers, it may be possible to tune the electronic band gap and conductivity of the resulting materials for applications in organic electronics, such as organic photovoltaics or light-emitting diodes. The study of intermolecular interactions, such as π–π stacking, which is observed in related crystal structures, is crucial for designing materials with desired bulk properties. nih.gov
Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
To optimize the synthesis of this compound, a deep understanding of the reaction kinetics, mechanism, and intermediate species is required. While traditional post-reaction characterization techniques like NMR and mass spectrometry are essential, advanced in-situ spectroscopic methods can provide real-time insights as the reaction progresses.
Future studies could employ techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) or in-situ Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. This data allows for precise determination of reaction endpoints, identification of bottlenecks, and rapid optimization of parameters like temperature, pressure, and catalyst loading. For instance, monitoring the disappearance of the boronic acid and bromo-aniline starting materials and the appearance of the coupled product could provide invaluable kinetic data for optimizing the Suzuki coupling step. The spectroscopic methods used to characterize final products, such as those used for related Schiff base complexes, can be adapted for in-situ applications. researchgate.netnih.govnih.gov
High-Throughput Computational Screening for Rational Design and Property Prediction
Computational chemistry offers a powerful tool for accelerating the discovery of new materials and the optimization of synthetic pathways. High-throughput computational screening, based on methods like Density Functional Theory (DFT), can be employed to predict the properties of a vast library of virtual derivatives of this compound before committing to laboratory synthesis.
Future research can leverage DFT to calculate key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net This information is critical for predicting the electronic band gap, which determines the optical and electronic behavior of the molecule in potential applications like organic semiconductors. Electrostatic potential (ESP) maps can be generated to understand regions of electrophilicity and nucleophilicity, guiding the rational design of subsequent reactions. researchgate.net
Moreover, computational models can be used to screen for optimal catalysts for its synthesis or to predict the stability and geometry of potential metal complexes. researchgate.netnih.gov Hirshfeld surface analysis, which has been used on similar molecules, can computationally probe intermolecular interactions, aiding in the prediction of crystal packing and the design of crystalline materials. nih.gov
| Computational Method | Predicted Property | Application in Research |
|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO gap, electron density distribution | Predicting electronic and optical properties for materials science. researchgate.net |
| Electrostatic Potential (ESP) Mapping | Molecular reactivity sites | Guiding the design of subsequent functionalization reactions. researchgate.net |
| Hirshfeld Surface Analysis | Intermolecular interactions (e.g., H-bonding, π-stacking) | Predicting crystal packing and designing solid-state materials. nih.gov |
| Molecular Docking | Binding affinity to target proteins | Screening for potential biological activity (though outside this article's scope, it's a major application). researchgate.netnih.gov |
Q & A
Q. What are the common synthetic routes for 2-Nitro-5-(thiophen-2-yl)aniline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A typical synthesis involves diazotization of a nitro-substituted aniline precursor (e.g., 5-amino-2-nitroaniline) followed by coupling with thiophene derivatives. For example:
Diazotization : React 5-amino-2-nitroaniline with NaNO₂ in acidic medium (HCl, 0–5°C) to form the diazonium salt. Use KI indicator paper to confirm complete conversion .
Coupling : Perform a Suzuki-Miyaura reaction with thiophene-2-boronic acid, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system (60–80°C, 12–24 hrs) .
-
Optimization : Adjust Pd catalyst loading (0.5–2 mol%), temperature, and solvent ratios to minimize side products. Monitor progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc).
- Key Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst Loading | 1 mol% Pd(PPh₃)₄ | 65–75% |
| Reaction Temperature | 70°C | |
| Solvent Ratio (THF/H₂O) | 4:1 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for thiophene and aniline rings) and nitro group deshielding effects. Compare with NIST reference data for validation .
- FT-IR : Look for N–H stretching (~3400 cm⁻¹), C–N (nitro, ~1520 cm⁻¹), and thiophene C–S (~700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₇N₂O₂S: 231.0235) and fragmentation patterns .
Q. What are the typical chemical reactions this compound undergoes, and how do functional groups influence reactivity?
- Methodological Answer :
- Nitro Group Reduction : Use H₂/Pd-C in ethanol to convert the nitro group to an amine, yielding 5-(thiophen-2-yl)benzene-1,2-diamine. Monitor via TLC and isolate under inert atmosphere .
- Electrophilic Substitution : The electron-withdrawing nitro group directs incoming electrophiles (e.g., nitration, halogenation) to the meta position relative to itself, while the thiophene ring may undergo electrophilic substitution at the 5-position .
Advanced Research Questions
Q. How can competing substitution sites be managed during functionalization of this compound?
- Methodological Answer :
- Directing Effects : The nitro group deactivates the benzene ring, favoring electrophilic attacks on the thiophene moiety. Use DFT calculations (e.g., Gaussian 09) to predict reactive sites based on electron density maps .
- Protection/Deprotection : Temporarily protect the amine (if reduced) with Boc groups to isolate substitution on the thiophene ring .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- Molecular Modeling : Use Mercury (v3.10) to analyze crystal packing and intermolecular interactions. Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps and electrostatic potential surfaces .
- Reactivity Prediction : Simulate reaction pathways using software like Spartan to evaluate activation energies for nitro reduction or thiophene functionalization .
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?
- Methodological Answer :
- Refinement Tools : Use SHELXL for small-molecule refinement. Apply restraints for disordered thiophene rings and validate with R-factor convergence (<5%) .
- Validation : Cross-check with WinGX for symmetry operations and ORTEP for anisotropic displacement ellipsoids. Compare with Cambridge Structural Database (CSD) entries for similar compounds .
Q. What experimental design strategies optimize photocatalytic degradation studies of this compound in environmental matrices?
- Methodological Answer :
- Box-Behnken Design : Optimize parameters like catalyst load (MnFe₂O₄/Zn₂SiO₄), pH, and light intensity using a three-factor design. Analyze degradation efficiency via HPLC and COD measurements .
- Kinetic Modeling : Fit data to pseudo-first-order kinetics to determine rate constants (k) and half-life (t₁/₂) under simulated solar radiation .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
